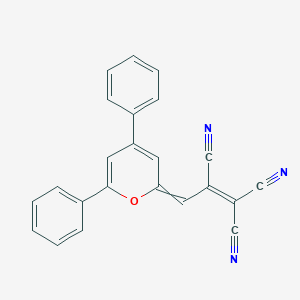
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidinone, featuring a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the condensation of α,β-diketones with acetamides . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that minimize reaction steps and use readily available precursors . The process may include the use of triflic acid for N-deprotection and other optimized conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one involves specific molecular interactions and pathways:
Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1,5-Dihydro-2H-pyrrol-2-one: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one: Contains a hydroxyl group, which significantly alters its biological activity and chemical behavior.
4-Amino-1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
64330-45-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-cyclohexyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
InChI Key |
QHWDGMIQURGMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
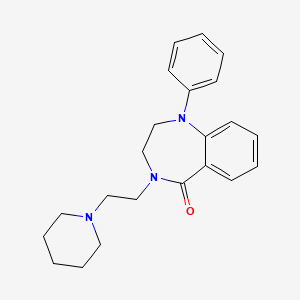
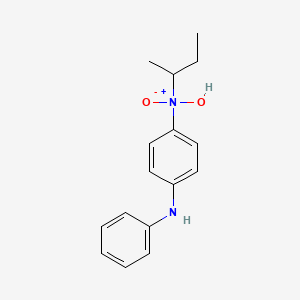
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
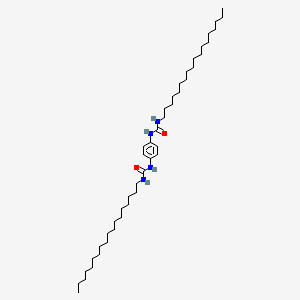
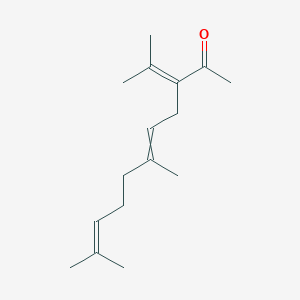
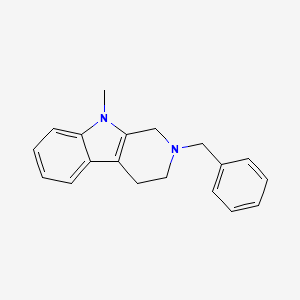

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)


